molecular formula C20H15FN6O B2389065 2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380193-50-8

2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one

Cat. No. B2389065
CAS RN: 2380193-50-8
M. Wt: 374.379
InChI Key: OUPDUFFIJAJWKH-UHFFFAOYSA-N
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Description

“2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one” is a fluoroquinazolinone compound . It is cell penetrant, selective, and a potent chemical probe for deubiquitinating enzymes (DUB) VCPIP1 . It covalently labels the catalytic cysteine of VCPIP1 .


Molecular Structure Analysis

The empirical formula of a similar compound is C14H13ClFN3O2 . The molecular weight is 309.72 . For the exact compound, the molecular formula is C20H15FN6O and the molecular weight is 374.379.


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 2 mg/mL when warmed . The storage temperature is 2-8°C .

Mechanism of Action

The compound is a potent chemical probe for deubiquitinating enzymes (DUB) VCPIP1 . It covalently labels the catalytic cysteine of VCPIP1 , suggesting that it may inhibit the function of this enzyme.

Safety and Hazards

The compound is classified as a combustible solid . The flash point is not applicable . Further safety and hazard information should be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

2-[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O/c21-14-1-2-16-18(9-14)23-12-24-20(16)26-10-15(11-26)27-19(28)4-3-17(25-27)13-5-7-22-8-6-13/h1-9,12,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPDUFFIJAJWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=CC(=C3)F)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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